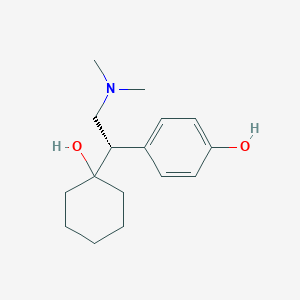

O-Desmethylvenlafaxine, (+)-

Description

Properties

IUPAC Name |

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142761-12-4 | |

| Record name | O-Desmethylvenlafaxine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (+)-O-Desmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380), is a potent antidepressant in its own right. Marketed as desvenlafaxine, it exerts its therapeutic effects by inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft, thereby increasing the availability of these key neurotransmitters. This guide provides a comprehensive overview of the synthesis of O-desmethylvenlafaxine, with a focus on the (+)-enantiomer, and details its characterization.

Synthesis of O-Desmethylvenlafaxine

The synthesis of O-desmethylvenlafaxine is a multi-step process that can be approached through various routes. A common and well-documented method involves a five-step synthesis starting from p-hydroxybenzene acetonitrile (B52724). While this typically yields the racemic mixture, the enantiomerically pure (+)-O-Desmethylvenlafaxine, identified as the (S)-enantiomer, can be obtained through chiral resolution of the racemate or by starting with an enantiomerically pure precursor.

Racemic Synthesis Experimental Protocol

A widely cited and optimized process for the efficient synthesis of racemic O-desmethylvenlafaxine succinate (B1194679) monohydrate involves five main steps, starting from p-hydroxybenzene acetonitrile.[1][2][3]

Step 1: Benzyl (B1604629) Protection of Phenolic Hydroxyl Group

-

Reaction: p-hydroxybenzene acetonitrile is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to protect the phenolic hydroxyl group.

-

Product: 4-Benzyloxyphenylacetonitrile (Intermediate I).

Step 2: Cyclohexanone (B45756) Condensation

-

Reaction: A 1,2-nucleophilic addition of Intermediate I to cyclohexanone is promoted by a base like sodium hydroxide (B78521) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br−).[1][2][3]

-

Product: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).

Step 3: Deprotection and Cyano Reduction

-

Reaction: The benzyl protecting group is removed, and the cyano group is reduced. This can be achieved using 10% palladium on carbon under hydrogen pressure.[1][2][3]

-

Product: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III).

Step 4: Dimethylation

-

Reaction: The primary amine of Intermediate III is dimethylated using a mixture of formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).[1][2][3]

-

Product: O-desmethylvenlafaxine (ODV) free base.

Step 5: Salt Formation and Crystallization

-

Reaction: The ODV free base is reacted with succinic acid in a mixed solvent system of acetone (B3395972) and water.

-

Product: O-desmethylvenlafaxine succinate monohydrate.

Quantitative Data for Racemic Synthesis

The following table summarizes the reported yields and purity for each step of the racemic synthesis of O-desmethylvenlafaxine succinate monohydrate.[1][2][3]

| Step | Intermediate/Product | Reagents | Yield (%) | Purity (%) |

| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile, Benzyl bromide, K2CO3 | 98.92 | 99.83 |

| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I, Cyclohexanone, NaOH, (n-Bu)4N+Br− | 99.71 | 99.13 |

| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II, 10% Pd/C, H2 (2.0 MPa) | 94.20 | 98.32 |

| 4 | O-desmethylvenlafaxine (ODV) | Intermediate III, Formaldehyde, Formic acid | 84.77 | 99.20 |

| 5 | O-desmethylvenlafaxine succinate monohydrate | ODV, Succinic acid, Acetone/Water | 90.27 | 99.92 |

| Overall | - | - | ~71.09 | - |

Synthesis Workflow

Enantioselective Synthesis and Chiral Resolution of (+)-O-Desmethylvenlafaxine

Obtaining the pure (+)-O-Desmethylvenlafaxine, which is the (S)-enantiomer, can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Chiral Resolution: A more commonly employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be accomplished through several techniques:

-

Diastereomeric Salt Formation: The racemic ODV base can be reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated with a base to liberate the pure (+)-O-Desmethylvenlafaxine.

-

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. While analytical methods for the chiral separation of ODV are well-documented, scaling these methods to a preparative level for the isolation of significant quantities of the (+)-enantiomer requires optimization of column loading, mobile phase composition, and flow rate.

Characterization of O-Desmethylvenlafaxine

The structural and physicochemical properties of O-Desmethylvenlafaxine are confirmed through various analytical techniques.

Physicochemical Properties of Racemic O-Desmethylvenlafaxine

| Property | Value | Reference(s) |

| CAS Number | 93413-62-8 | [4] |

| Molecular Formula | C16H25NO2 | [4] |

| Molecular Weight | 263.38 g/mol | [4] |

| Melting Point | 219-227 °C | [1] |

| Appearance | White to off-white solid |

Spectroscopic Data of Racemic O-Desmethylvenlafaxine

¹H NMR (400 MHz, DMSO-d6) δ: 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H).[3]

¹³C NMR (101 MHz, DMSO-d6) δ: 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69.[3]

Mass Spectrometry (ESI[M+H]⁺): 264.10.[3]

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

(+)-O-Desmethylvenlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.

Signaling Pathway of SNRI Action

By binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, (+)-O-Desmethylvenlafaxine blocks the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their interaction with postsynaptic receptors. The subsequent activation of downstream signaling pathways, often involving G-protein coupled receptors and second messengers like cyclic AMP (cAMP), is believed to mediate the therapeutic antidepressant effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of O-Desmethylvenlafaxine, with a specific focus on the therapeutically active (+)-enantiomer. The five-step synthesis of the racemic mixture is a well-established and high-yielding process. While a specific preparative protocol for the resolution of (+)-O-Desmethylvenlafaxine is not detailed in readily available literature, established techniques such as diastereomeric salt formation and preparative chiral chromatography offer viable routes to obtaining the pure enantiomer. The characterization data confirms the structure of the molecule, and its mechanism of action as a serotonin-norepinephrine reuptake inhibitor is well understood. This information serves as a valuable resource for researchers and professionals involved in the development and study of antidepressant medications.

References

- 1. 93413-62-8 Desvenlafaxine AKSci X4688 [aksci.com]

- 2. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Mechanism of Action of (+)-O-Desmethylvenlafaxine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-O-Desmethylvenlafaxine, the S-(+)-enantiomer of O-desmethylvenlafaxine (desvenlafaxine), is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2][3][4] Its therapeutic effect is primarily attributed to its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5][6] By binding to and inhibiting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), it increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[3][6] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its core pathways and workflows. While much of the publicly available data pertains to the racemic mixture (desvenlafaxine), the distinct pharmacological profiles of the enantiomers are critical to understanding its complete activity.[3][7] The R-(-)-enantiomer of venlafaxine acts on both serotonin and norepinephrine reuptake, whereas the S-(+)-enantiomer is more selective for serotonin reuptake.[3][7]

Primary Mechanism of Action: Dual Reuptake Inhibition

The principal mechanism of action for O-desmethylvenlafaxine is the potent inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][6] This dual inhibition leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which potentiates and prolongs their signaling at postsynaptic receptors.[6] This action is believed to be the foundation of its antidepressant effects, as dysregulation in monoamine neurotransmitter systems is a key hypothesis in the pathophysiology of major depressive disorder (MDD).[1][8]

Unlike its parent compound venlafaxine, which exhibits a dose-dependent increase in norepinephrine reuptake inhibition, O-desmethylvenlafaxine demonstrates a more balanced affinity from the outset. The affinity for the dopamine (B1211576) transporter (DAT) is significantly lower, resulting in minimal dopaminergic activity at therapeutic concentrations.[6][9]

Quantitative Pharmacodynamics

The binding affinity and inhibitory potency of O-desmethylvenlafaxine at monoamine transporters have been quantified through various in vitro assays. The data presented below is primarily for the racemic mixture, desvenlafaxine.

Table 1: Monoamine Transporter Inhibition

| Target | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | IC₅₀ | 47.3 nM | Human | [9] |

| Norepinephrine Transporter (NET) | IC₅₀ | 531.3 nM | Human | [9] |

| Dopamine Transporter (DAT) | % Inhibition | 62% at 100 µM | Human |[9] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Note | Reference |

|---|---|---|---|

| Elimination Half-life | ~10-12 hours | Steady-state | [10][11][12] |

| Plasma Protein Binding | Low (30%) | Independent of concentration | [4][10][13] |

| Metabolism | Primarily via glucuronidation (UGT) | Minor pathway via CYP3A4 | [1][10][12] |

| Bioavailability | ~80% | Not affected by food |[4] |

The metabolic profile of O-desmethylvenlafaxine is a key differentiator from its parent compound, venlafaxine. Venlafaxine is extensively metabolized by CYP2D6 to O-desmethylvenlafaxine.[2][12][14] In contrast, O-desmethylvenlafaxine itself is primarily metabolized through glucuronidation, with only minor involvement of CYP3A4, reducing the potential for drug-drug interactions related to the CYP2D6 pathway.[1][4]

References

- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinPGx [clinpgx.org]

- 11. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]

- 14. caymanchem.com [caymanchem.com]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (±)-O-Desmethylvenlafaxine

Introduction

O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2] It is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[2][3][4] Venlafaxine is administered as a racemic mixture of R(-) and S(+) enantiomers, which are metabolized to corresponding enantiomers of ODV.[5][6] Unlike its parent compound, venlafaxine, which undergoes extensive first-pass metabolism primarily by the polymorphic enzyme CYP2D6, ODV has a simpler metabolic profile, relying mainly on conjugation.[2][7][8] This key difference results in a lower risk of pharmacokinetic drug-drug interactions and more predictable plasma concentrations, particularly in patients with variations in CYP2D6 activity.[2][8] This guide provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of (±)-O-Desmethylvenlafaxine, tailored for professionals in research and drug development.

Pharmacodynamics: The Mechanism of Action

The primary mechanism of action for O-Desmethylvenlafaxine is the potentiation of monoamine neurotransmitter activity in the central nervous system.[9] It achieves this by selectively inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[10][11] This blockade of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[6][9] ODV has a weak affinity for the dopamine (B1211576) transporter and lacks significant activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[3][9][10]

Quantitative Pharmacodynamic Data

The in vitro binding affinity of O-Desmethylvenlafaxine for human serotonin and norepinephrine transporters highlights its dual-action mechanism.

| Target | Parameter | Value | Reference |

| Human Serotonin Transporter (hSERT) | IC₅₀ | 47.3 nM | [10] |

| Human Norepinephrine Transporter (hNET) | IC₅₀ | 531.3 nM | [10] |

| Human Dopamine Transporter (hDAT) | % Inhibition @ 100 µM | 62% | [10] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of O-Desmethylvenlafaxine is characterized by predictable absorption, low protein binding, and a metabolic pathway that is less dependent on the polymorphic CYP2D6 enzyme compared to its parent compound, venlafaxine.

Metabolism Pathway

Venlafaxine is extensively metabolized in the liver, primarily via O-demethylation by CYP2D6 to form O-Desmethylvenlafaxine.[7][12] ODV itself is then primarily eliminated through conjugation (glucuronidation via UGT enzymes) and, to a lesser extent, through oxidative metabolism by CYP3A4.[2][13][14] This pathway minimizes the impact of CYP2D6 genetic polymorphism on ODV exposure.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for O-Desmethylvenlafaxine in humans and various animal models.

Table 2: Key Pharmacokinetic Parameters of O-Desmethylvenlafaxine in Humans

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | ~11 hours | For immediate-release formulations. | [15][16] |

| Protein Binding | ~30% | [15] | |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 7-9 hours | For sustained-release formulations. | [6][17] |

| Metabolism | Phase II (Glucuronidation), Phase I (CYP3A4) | Primarily UGT conjugation. | [2][13] |

| Excretion | ~87% Renal (as venlafaxine & metabolites) | 29% excreted as desvenlafaxine. |[15] |

Table 3: Pharmacokinetic Parameters of Venlafaxine and its Metabolite ODV in Animal Models

| Species | Administration | Bioavailability (Venlafaxine) | Elimination Half-Life (Venlafaxine) | Notes on ODV | Reference |

|---|---|---|---|---|---|

| Mouse | Intragastric | 11.6% | ~2 hours | AUC ratio of ODV to venlafaxine was 39%. | [18] |

| Rat | Intragastric | 12.6% | ~1 hour | S(+) ODV concentrations were higher than R(-) ODV. | [5][19][20] |

| Dog | Intragastric | 59.8% | 2-4 hours | ODV was not detected. | [19][20] |

| Rhesus Monkey | Intragastric | 6.5% | 2-4 hours | ODV was not measurable. |[19][20] |

Impact of Renal Impairment

The disposition of O-Desmethylvenlafaxine is significantly altered in patients with renal disease.[21] In subjects on dialysis, the apparent total clearance of ODV is decreased by approximately 55%, and its terminal half-life is significantly prolonged.[21] Consequently, dosage adjustments are recommended for patients with creatinine (B1669602) clearance values below 30 ml/min.[21][22]

Experimental Protocols

Protocol 1: Determination of Pharmacokinetic Parameters in Animal Models

This protocol outlines a typical preclinical study to determine the pharmacokinetic profile of a test compound like ODV.

-

Animal Model: Wistar rats or Beagle dogs are commonly used.[5][8] Animals are fasted overnight prior to dosing.

-

Dosing: The compound is administered orally (intragastric gavage) or intravenously at a specified dose.[18][19]

-

Blood Sampling: Blood samples (e.g., 0.5-1.0 mL) are collected from the retrobulbar venous plexus or other appropriate sites at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[8]

-

Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[8]

-

Sample Analysis: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][23]

-

Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½ are calculated using non-compartmental analysis software.

References

- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Desvenlafaxine succinate for major depressive disorder: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Venlafaxine - Wikipedia [en.wikipedia.org]

- 16. Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of renal disease on the disposition of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Metabolism of Venlafaxine to (+)-O-desmethylvenlafaxine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic effect is mediated by both the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV). The metabolic conversion of venlafaxine to ODV is a critical determinant of the drug's pharmacokinetic profile and clinical outcomes. This process is primarily catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] Understanding the nuances of this metabolic pathway is essential for drug development professionals and researchers aiming to optimize antidepressant therapy, predict drug-drug interactions, and personalize treatment strategies based on patient genetics. This guide provides a detailed overview of the enzymatic conversion, relevant pharmacokinetic data, experimental protocols for studying this pathway, and the clinical implications of variability in venlafaxine metabolism.

The Core Metabolic Pathway: O-demethylation

Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers.[4] It undergoes extensive first-pass metabolism in the liver.[5][6] The primary and most significant metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), which is also marketed as the antidepressant desvenlafaxine.[7][8]

2.1 Primary Enzymatic Conversion

The conversion of venlafaxine to ODV is almost entirely catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1][4] This enzyme is responsible for the genetic polymorphism observed in the metabolism of approximately 25% of all prescribed drugs.[3][9] The activity of CYP2D6 can vary significantly among individuals, leading to different metabolic phenotypes.[10]

2.2 Minor Metabolic Pathways

While CYP2D6 is the major enzyme for O-demethylation, other enzymes contribute to venlafaxine's overall metabolism to a lesser extent.

-

N-demethylation: Venlafaxine can be N-demethylated to N-desmethylvenlafaxine (NDV), a metabolite with weak pharmacological activity. This pathway is catalyzed by CYP3A4 and CYP2C19 .[4] In individuals with low or absent CYP2D6 activity (poor metabolizers), the flux through this minor pathway may be increased.[4]

-

Further Metabolism: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV), another minor metabolite with no known significant pharmacological effect.[4]

2.3 Stereoselectivity

The metabolism of venlafaxine's enantiomers can be stereoselective. Some studies suggest a preference for the metabolism of the (R)-enantiomer, while others indicate a preference for the (S)-isoform.[4][11] However, most clinical studies on venlafaxine pharmacokinetics in relation to CYP2D6 phenotype do not differentiate between the enantiomers.[11] One study in Japanese patients found that R-desmethylation of venlafaxine showed enantioselectivity over S-desmethylation.[12]

Quantitative Data and Pharmacokinetics

The pharmacokinetic profiles of venlafaxine and ODV are heavily influenced by CYP2D6 activity. Both compounds are considered pharmacologically equipotent.[3]

3.1 Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for venlafaxine and its active metabolite, ODV.

| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |

| Bioavailability | ~42% (±15%) | N/A (Metabolite) | [7] |

| Protein Binding | ~27% (±2%) | ~30% (±12%) | [7] |

| Elimination Half-life (Immediate Release) | ~5 hours (±2 hours) | ~11 hours (±2 hours) | [7] |

| Elimination Half-life (Extended Release) | ~15 hours (±6 hours) | ~11 hours (±2 hours) | [7] |

| Oral-Dose Clearance | High (0.58 to 2.63 L/hr/kg) | Lower than Venlafaxine (0.21 to 0.66 L/hr/kg) | [13] |

| Time to Steady-State | ~3 days | ~3 days | [7] |

3.2 Impact of CYP2D6 Genetic Polymorphism

Genetic variations in the CYP2D6 gene lead to distinct phenotypes that alter the metabolism of venlafaxine. The ratio of ODV to venlafaxine in plasma is a reliable marker of CYP2D6 activity.[14]

| CYP2D6 Phenotype | Genotype Description | Venlafaxine Plasma Levels | ODV Plasma Levels | ODV/Venlafaxine Ratio | Clinical Implications | Reference(s) |

| Poor Metabolizer (PM) | Two inactive alleles | Increased | Decreased | < 1 (often < 0.3) | Increased risk of side effects (gastrointestinal, cardiovascular) | [1][15][16] |

| Intermediate Metabolizer (IM) | One decreased-function and one inactive allele, or two decreased-function alleles | Slightly Increased | Slightly Decreased | Decreased compared to NM | Potential for increased side effects, but evidence is limited | [3][15] |

| Normal (Extensive) Metabolizer (NM/EM) | Two functional alleles | Normal | Normal | ≥ 1 | Standard therapeutic response expected | [14] |

| Ultrarapid Metabolizer (UM) | More than two copies of functional alleles | Decreased | Increased | > 1 (often > 5.2) | Potential for reduced efficacy at standard doses; may require higher doses | [3][16][17] |

Despite these pharmacokinetic differences, the FDA label for venlafaxine states that no dose adjustment is required for different metabolizer groups because the total concentration of active compounds (venlafaxine + ODV) is similar between poor and normal metabolizers.[1][3] However, some guidelines, like those from the Dutch Pharmacogenetics Working Group (DPWG), suggest considering alternative drugs for poor and intermediate metabolizers due to the increased risk of side effects.[1][17]

Experimental Protocols

Studying the metabolism of venlafaxine to ODV involves both in vitro and in vivo methodologies. These experiments are crucial for characterizing enzyme kinetics, assessing drug interaction potential, and determining patient-specific metabolic capacity.

4.1 In Vitro CYP2D6 Activity Assay using Human Liver Microsomes

This protocol describes a common method to determine the inhibitory potential of a compound on venlafaxine O-demethylation, a direct measure of CYP2D6 activity.

Objective: To measure the rate of ODV formation from venlafaxine in the presence and absence of a test inhibitor using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Venlafaxine (substrate)

-

Test inhibitor compound

-

Quinidine (B1679956) (known potent CYP2D6 inhibitor, for positive control)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification (e.g., a structurally similar but distinct molecule)

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Preparation: Prepare stock solutions of venlafaxine, the test inhibitor, and quinidine in an appropriate solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate Reaction: Add venlafaxine to the mixture to initiate the metabolic reaction. The final concentration of venlafaxine should be near its Km value for CYP2D6.

-

Start Metabolism: Add the NADPH regenerating system to start the enzymatic reaction. Total incubation volume is typically 100-200 µL.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the formed ODV using a validated HPLC-MS/MS method.

-

Data Analysis: Calculate the rate of ODV formation. Determine the IC50 value (inhibitor concentration causing 50% inhibition) for the test compound by plotting the percentage of inhibition against the inhibitor concentration. A Ki (inhibition constant) can be determined using Dixon plots.[18]

4.2 Clinical Protocol for CYP2D6 Phenotyping

This protocol outlines a method for determining a patient's CYP2D6 metabolizer status using venlafaxine as the probe drug.

Objective: To classify a patient's CYP2D6 phenotype based on the plasma ODV/venlafaxine metabolic ratio after a dose of venlafaxine.

Participants: Patients receiving venlafaxine therapy for a stable period (at steady-state, typically >5 days).

Procedure:

-

Dosing History: Record the patient's current daily dose of venlafaxine and the time of the last dose.

-

Blood Sampling: Collect a trough blood sample (just before the next scheduled dose) in a heparinized or EDTA tube. For more detailed analysis, timed samples can be taken (e.g., 4 hours post-dose).[14]

-

Sample Processing: Centrifuge the blood sample to separate the plasma. Store the plasma frozen at -20°C or lower until analysis.

-

Bioanalysis: Determine the plasma concentrations of both venlafaxine and ODV using a validated analytical method, such as HPLC-MS/MS.

-

Calculation: Calculate the metabolic ratio (MR) as: MR = Plasma Concentration of ODV / Plasma Concentration of Venlafaxine

-

Phenotype Classification:

-

Genotype Correlation (Optional but Recommended): Correlate the phenotype with the patient's CYP2D6 genotype, determined from a DNA sample (blood or saliva), to confirm the result.[19]

Clinical Relevance and Logical Relationships

The metabolism of venlafaxine is of high clinical importance due to the narrow therapeutic window of many antidepressants and the potential for adverse effects.

5.1 Therapeutic Drug Monitoring (TDM)

TDM for venlafaxine can help optimize dosing. Guidelines suggest a therapeutic reference range for the active moiety (venlafaxine + ODV) of 100–400 ng/mL.[6][20] Monitoring these levels can be particularly useful in patients who are non-responsive to standard doses or who experience significant side effects.[20]

5.2 Drug-Drug Interactions

Co-administration of venlafaxine with potent CYP2D6 inhibitors can mimic the poor metabolizer phenotype, increasing venlafaxine levels and the risk of toxicity.

-

CYP2D6 Inhibitors: Drugs like bupropion, fluoxetine, paroxetine, and quinidine can significantly inhibit venlafaxine's metabolism.[18]

-

Serotonergic Agents: Co-administration with other serotonergic drugs (e.g., SSRIs, MAOIs, triptans) increases the risk of potentially fatal serotonin (B10506) syndrome, a pharmacodynamic interaction that can be exacerbated by pharmacokinetic changes.[7][21]

Conclusion

The metabolic conversion of venlafaxine to its active metabolite, O-desmethylvenlafaxine, is a cornerstone of its pharmacology. This pathway, governed primarily by the polymorphic CYP2D6 enzyme, introduces significant inter-individual variability in drug exposure and clinical response. A thorough understanding of this metabolic process, supported by robust in vitro and clinical phenotyping protocols, is critical for the rational development of new chemical entities, the anticipation of drug-drug interactions, and the advancement of personalized medicine in the treatment of depressive and anxiety disorders. While the clinical utility of genotype-guided dosing for venlafaxine is still debated, the ODV/venlafaxine ratio remains a powerful tool for identifying individuals at risk for adverse events and tailoring therapy accordingly.

References

- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]

- 7. Venlafaxine - Wikipedia [en.wikipedia.org]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 10. An observational study of Venlafaxine and CYP2D6 in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of CYP2D6 on venlafaxine metabolism in Trinidadian patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Venlafaxine Interactions: Other Medications, Alcohol, and More [healthline.com]

An In-depth Technical Guide to the Neurochemical Profile of (+)-O-Desmethylvenlafaxine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-O-Desmethylvenlafaxine, also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine. It is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). This document provides a detailed technical overview of its neurochemical profile, focusing on its binding and functional activity at key central nervous system targets. While much of the available data pertains to the racemic mixture, this guide aims to provide a comprehensive understanding for research and drug development purposes. The core of its mechanism of action lies in the dual inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in synaptic levels of these neurotransmitters. This is thought to underlie its therapeutic efficacy in major depressive disorder.

Core Pharmacological Activity

The primary mechanism of action of O-desmethylvenlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET. This leads to a potentiation of serotonergic and noradrenergic neurotransmission.

Quantitative Data: Binding Affinities and Functional Potencies

Table 1: In Vitro Binding Affinity of Racemic O-Desmethylvenlafaxine at Human Monoamine Transporters

| Target Transporter | Radioligand | Kᵢ (nM) | Cell Line |

| Serotonin Transporter (hSERT) | [³H]Citalopram | 40.2 ± 1.6 | HEK293 |

| Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 558.4 ± 121.6 | HEK293 |

| Dopamine Transporter (hDAT) | [³H]WIN 35,428 | > 10,000 | HEK293 |

Table 2: In Vitro Functional Inhibitory Potency of Racemic O-Desmethylvenlafaxine at Human Monoamine Transporters

| Functional Assay | IC₅₀ (nM) | Cell Line |

| [³H]Serotonin Uptake Inhibition (hSERT) | 47.3 ± 19.4 | HEK293 |

| [³H]Norepinephrine Uptake Inhibition (hNET) | 531.3 ± 113.0 | HEK293 |

Data are presented as mean ± S.E.M.

Selectivity Profile

O-desmethylvenlafaxine exhibits a high degree of selectivity for the serotonin and norepinephrine transporters. In a broad panel of in vitro screens, racemic O-desmethylvenlafaxine demonstrated a lack of significant affinity for a wide range of other CNS receptors, ion channels, and enzymes at a concentration of 10 µM. This includes a lack of significant binding to muscarinic-cholinergic, H₁-histaminergic, or α₁-adrenergic receptors, which is consistent with a lower burden of side effects commonly associated with less selective antidepressants. The compound also lacks monoamine oxidase (MAO) inhibitory activity.

Experimental Protocols

The following protocols are based on the methodologies described in the key pharmacological studies of O-desmethylvenlafaxine.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor or transporter.

3.1.1 Human Serotonin Transporter (hSERT) Binding Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter.

-

Membrane Preparation: Cells are harvested, homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

-

Radioligand: [³H]Citalopram.

-

Assay Procedure:

-

Cell membranes are incubated with [³H]Citalopram (at a concentration near its Kd) and various concentrations of the test compound.

-

Incubation is carried out for approximately 60 minutes at room temperature to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Filters are washed with ice-cold buffer.

-

Bound radioactivity is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM fluoxetine).

-

IC₅₀ values are calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

-

3.1.2 Human Norepinephrine Transporter (hNET) Binding Assay

-

Cell Line: HEK293 cells stably expressing the human norepinephrine transporter.

-

Membrane Preparation: Similar to the hSERT assay.

-

Radioligand: [³H]Nisoxetine.

-

Assay Procedure:

-

Cell membranes are incubated with [³H]Nisoxetine and various concentrations of the test compound.

-

Incubation is carried out for approximately 2 hours at 4°C.

-

The subsequent steps of filtration, washing, and quantification are similar to the hSERT binding assay.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM desipramine).

-

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

3.2.1 [³H]Serotonin Uptake Assay

-

Cell Line: HEK293 cells stably expressing hSERT.

-

Substrate: [³H]Serotonin ([³H]5-HT).

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluency.

-

On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with various concentrations of the test compound.

-

[³H]5-HT is added to initiate the uptake reaction.

-

Incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the amount of [³H]5-HT taken up is quantified by liquid scintillation counting.

-

IC₅₀ values are determined from the concentration-response curves.

-

3.2.2 [³H]Norepinephrine Uptake Assay

-

Cell Line: HEK293 cells stably expressing hNET.

-

Substrate: [³H]Norepinephrine ([³H]NE).

-

Assay Procedure: The procedure is analogous to the [³H]5-HT uptake assay, with [³H]NE used as the substrate.

Signaling Pathways

The therapeutic effects of (+)-O-Desmethylvenlafaxine are believed to be mediated by downstream signaling cascades that are initiated by the inhibition of SERT and NET.

Immediate Effects: Increased Synaptic Monoamines

The direct consequence of SERT and NET inhibition is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters leads to increased activation of postsynaptic serotonin and norepinephrine receptors.

Long-Term Adaptations: Gene Expression and Neuroplasticity

Chronic administration of SNRIs like O-desmethylvenlafaxine leads to adaptive changes in the brain. The sustained increase in synaptic monoamines is thought to trigger intracellular signaling cascades that ultimately lead to changes in gene expression. One of the key pathways implicated is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling pathway. Activation of postsynaptic receptors can lead to the phosphorylation and activation of CREB, which in turn modulates the transcription of various genes, including Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is associated with enhanced neurogenesis, synaptogenesis, and neuronal survival, which are thought to contribute to the long-term therapeutic effects of antidepressants.

Conclusion

(+)-O-Desmethylvenlafaxine is a potent and selective serotonin-norepinephrine reuptake inhibitor. Its well-defined primary mechanism of action, coupled with a favorable selectivity profile, makes it an important molecule in the field of neuropsychopharmacology. While further research is needed to fully elucidate the specific pharmacological properties of the (+)-enantiomer, the data available for the racemate provides a strong foundation for its continued investigation and clinical use. The understanding of its impact on downstream signaling pathways, such as the CREB/BDNF system, offers valuable insights into the molecular basis of its therapeutic effects and opens avenues for the development of novel and improved treatments for depressive disorders.

(+)-O-Desmethylvenlafaxine as a serotonin-norepinephrine reuptake inhibitor

An In-depth Technical Guide on (+)-O-Desmethylvenlafaxine as a Serotonin-Norepinephrine Reuptake Inhibitor

Abstract

O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Like its parent compound, ODV is a chiral molecule existing as two enantiomers. This technical guide focuses on the pharmacological properties of the (+)-enantiomer of O-Desmethylvenlafaxine, exploring its mechanism of action, pharmacodynamic profile, and the experimental methodologies used for its characterization. While specific quantitative data for the isolated (+)-enantiomer is sparse in publicly available literature, this document synthesizes data on the racemic mixture (desvenlafaxine) to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition often linked to the dysregulation of monoamine neurotransmitters, primarily serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressants that function by blocking the reuptake of these neurotransmitters at the synaptic cleft, thereby enhancing neurotransmission.[1] Venlafaxine was one of the first SNRIs brought to market and is extensively metabolized in the liver by the CYP2D6 enzyme to its primary active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[2][3]

ODV itself is a potent SNRI and is available as an antidepressant.[4] The molecule possesses a single chiral center, resulting in two enantiomers: S-(+)-O-Desmethylvenlafaxine and R-(-)-O-Desmethylvenlafaxine.[5] The pharmacological activity of venlafaxine's enantiomers is distinct: the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. This stereoselectivity is believed to extend to the ODV metabolites.[6] This guide will delve into the technical details of (+)-O-Desmethylvenlafaxine as an SNRI.

Pharmacodynamics

Mechanism of Action

(+)-O-Desmethylvenlafaxine exerts its therapeutic effect by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for clearing 5-HT and NE from the synaptic cleft, terminating their signal.[1] By blocking these transporters, (+)-ODV increases the extracellular concentrations of both neurotransmitters, leading to enhanced and prolonged signaling at postsynaptic receptors. This dual action is believed to contribute to a broader spectrum of antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Receptor Binding and Reuptake Inhibition Profile

Quantitative binding affinity (Kᵢ) and functional inhibition (IC₅₀) data are crucial for characterizing an SNRI. While specific data for the isolated (+)-O-Desmethylvenlafaxine enantiomer are not widely published, the values for the racemic mixture, desvenlafaxine, provide a strong indication of its activity. Desvenlafaxine demonstrates a higher binding affinity and inhibitory potency for the serotonin transporter compared to the norepinephrine transporter.

Table 1: In Vitro Pharmacodynamic Profile of Desvenlafaxine (Racemic O-Desmethylvenlafaxine)

| Target | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Human Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 40 | [3][4] |

| Human Norepinephrine Transporter (NET) | Kᵢ (Binding Affinity) | 558 | [3][4] |

| Human Serotonin Transporter (SERT) | IC₅₀ (Reuptake Inhibition) | 53.46 ± 7.55 | [2] |

| Human Norepinephrine Transporter (NET) | IC₅₀ (Reuptake Inhibition) | 568.7 ± 29.85 | [2] |

| Human Dopamine Transporter (DAT) | IC₅₀ (Reuptake Inhibition) | No significant inhibition |[2] |

Kᵢ: Inhibitor binding constant. A lower value indicates higher binding affinity. IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Synthesis and Chiral Separation

The synthesis of O-desmethylvenlafaxine typically results in a racemic mixture. To study the specific enantiomers, a chiral separation step is required.

General Synthesis Route

A common synthesis approach for racemic ODV involves multiple steps starting from p-hydroxyphenylacetonitrile, including benzyl (B1604629) protection, condensation with cyclohexanone, reduction, and dimethylation.[7]

Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating the enantiomers of ODV. Another established technique is capillary electrophoresis (CE) using cyclodextrins as chiral selectors.[8][9]

Key Experimental Protocols

The characterization of (+)-ODV as an SNRI relies on standardized in vitro assays to determine its binding affinity (Kᵢ) and reuptake inhibition potency (IC₅₀).

Protocol: Radioligand Binding Assay for Kᵢ Determination

This protocol determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[10]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

2. Competitive Binding Assay:

-

In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]-citalopram for SERT) + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT).[11]

-

Test Compound: Membrane preparation + radioligand + varying concentrations of (+)-ODV.

-

-

Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[10]

3. Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[11]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (+)-ODV to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of (+)-ODV that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.[11]

Protocol: Neurotransmitter Uptake Assay for IC₅₀ Determination

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

1. Cell/Synaptosome Preparation:

-

Option A (Cell Lines): Plate cells (e.g., CHO or HEK293) expressing hSERT or hNET in 96-well plates and grow to a confluent monolayer.[12]

-

Option B (Synaptosomes): Prepare synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum). This involves tissue homogenization and differential centrifugation.[13][14]

2. Uptake Assay:

-

Wash the cells or resuspend synaptosomes in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells/synaptosomes with varying concentrations of (+)-ODV or vehicle control for a short period (e.g., 10-20 minutes).[15]

-

Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin or [³H]-Norepinephrine).

-

Allow the uptake to proceed for a defined, short period (e.g., 5-15 minutes) at 37°C. The reaction must be in the linear uptake range.

-

Terminate the uptake by rapidly adding ice-cold wash buffer followed by vacuum filtration to trap the cells/synaptosomes, or by lysing the cells.[16]

3. Measurement:

-

If using filtration, count the radioactivity trapped on the filters.

-

If using cell lysis, measure the radioactivity in the cell lysate.

-

A non-specific uptake control is determined by running the assay at 4°C or in the presence of a known potent uptake inhibitor.

4. Data Analysis:

-

Subtract non-specific uptake from all measurements.

-

Plot the percentage of specific uptake inhibition against the log concentration of (+)-ODV.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of (+)-ODV required to inhibit 50% of neurotransmitter uptake.

Conclusion

(+)-O-Desmethylvenlafaxine is a pharmacologically active molecule that functions as a serotonin-norepinephrine reuptake inhibitor. Based on data from its racemic form, desvenlafaxine, it exhibits high affinity and potent inhibition at the serotonin transporter, with significant but lesser activity at the norepinephrine transporter. Its characterization relies on robust in vitro methodologies, including radioligand binding and neurotransmitter uptake assays, which are fundamental to drug discovery and development in the field of neuroscience. Further research isolating the pharmacodynamic and pharmacokinetic properties of the individual (+)- and (-)-enantiomers would provide a more refined understanding of their respective contributions to the overall therapeutic profile of desvenlafaxine.

References

- 1. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-des… [ouci.dntb.gov.ua]

- 7. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. giffordbioscience.com [giffordbioscience.com]

In vitro and in vivo activity of (+)-O-Desmethylvenlafaxine

An In-Depth Technical Guide on the In Vitro and In Vivo Activity of (+)-O-Desmethylvenlafaxine

Executive Summary

O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is a potent and selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI).[1][2] Marketed as desvenlafaxine, this compound demonstrates a distinct pharmacological profile characterized by a dual-action mechanism and a simplified metabolic pathway.[3][4] Unlike its parent compound, which is extensively metabolized by the polymorphic enzyme CYP2D6, ODV is primarily eliminated via glucuronidation, leading to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions.[3][5][6] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of O-Desmethylvenlafaxine, with a focus on its enantiomers, particularly the (+)-O-Desmethylvenlafaxine isomer. It consolidates quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

Venlafaxine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE).[7][8] It is administered as a racemic mixture of its R(-) and S(+) enantiomers.[9] In humans, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily via O-demethylation mediated by the CYP2D6 enzyme, to form its major active metabolite, O-desmethylvenlafaxine (ODV).[6][10] ODV itself is a potent SNRI and contributes significantly to the overall pharmacological activity of venlafaxine.[8]

The two enantiomers of venlafaxine exhibit different pharmacological activities; the S(+) enantiomer is more selective for serotonin reuptake inhibition, while the R(-) enantiomer inhibits both norepinephrine and serotonin reuptake.[9] This stereoselectivity extends to its metabolite, ODV. This guide focuses on the specific activities of the ODV enantiomers, providing a detailed analysis of their interactions with monoamine transporters and their effects in preclinical models.

In Vitro Activity

The primary mechanism of action of O-Desmethylvenlafaxine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This activity leads to an increase in the extracellular concentrations of these neurotransmitters in the central nervous system.

Neurotransmitter Transporter Inhibition

In vitro studies using human transporters have quantified the inhibitory potency of racemic O-Desmethylvenlafaxine. It demonstrates a higher affinity for the human serotonin transporter (hSERT) compared to the human norepinephrine transporter (hNET).[11] The compound shows a very weak affinity for the human dopamine (B1211576) transporter (DAT).[11]

Studies on the individual enantiomers reveal that both are active, with the (-)-enantiomer showing slightly greater potency for serotonin reuptake inhibition than the (+)-enantiomer.[12]

Data Presentation: In Vitro Transporter Inhibition

Table 1: In Vitro Inhibition of Monoamine Transporters by O-Desmethylvenlafaxine

| Compound/Enantiomer | Transporter | Species | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| (±)-O-Desmethylvenlafaxine | hSERT | Human | 47.3 nM | [11] |

| (±)-O-Desmethylvenlafaxine | hNET | Human | 531.3 nM | [11] |

| (±)-O-Desmethylvenlafaxine | hDAT | Human | >10,000 nM (62% inhib. at 100 µM) | [11] |

| (+)-O-Desmethylvenlafaxine | SERT | Not Specified | 120 nM | [12] |

| (-)-O-Desmethylvenlafaxine | SERT | Not Specified | 60 nM | [12] |

| (±)-O-Desmethylvenlafaxine | SERT | Not Specified | 200 nM |[12] |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.

Receptor Binding Profile

A key feature of O-Desmethylvenlafaxine is its high selectivity for monoamine transporters. It exhibits little to no significant affinity for other neuronal receptors, including muscarinic cholinergic, histamine (B1213489) H₁, or α-adrenergic receptors.[3] This selective binding profile predicts a lower incidence of side effects commonly associated with other classes of antidepressants, such as tricyclic antidepressants (TCAs), which interact with these other receptors.

In Vivo Activity

The in vivo profile of O-Desmethylvenlafaxine is characterized by its ability to penetrate the blood-brain barrier, engage its molecular targets to modulate neurotransmitter levels, and elicit antidepressant-like effects in animal models.[11]

Pharmacokinetics

O-Desmethylvenlafaxine has linear pharmacokinetics and low plasma protein binding.[3] Its elimination half-life in humans is approximately 11 hours.[5][13] A significant advantage of ODV over its parent compound is its metabolic pathway. It is primarily metabolized via glucuronidation and only to a minor extent through the CYP3A4 enzyme, thus largely avoiding the CYP2D6 pathway.[3] This results in a more predictable exposure and reduces the potential for variability in clinical response due to CYP2D6 genetic polymorphisms.[6]

Data Presentation: Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of O-Desmethylvenlafaxine in Rats (Oral Administration)

| Parameter | Value | Reference |

|---|---|---|

| Cₘₐₓ (Peak Plasma Concentration) | 100 ng/mL | [14] |

| Tₘₐₓ (Time to Peak Concentration) | 0.5 hours | [14] |

| T½ (Elimination Half-Life) | 2.07 hours |[14] |

Note: Pharmacokinetic parameters can vary significantly between species.

Pharmacodynamics and Preclinical Efficacy

In vivo microdialysis studies in rats have confirmed that O-Desmethylvenlafaxine effectively modulates central nervous system neurotransmitter levels. Oral administration of the compound leads to a significant increase in extracellular norepinephrine levels in the hypothalamus.[11] An increase in extracellular serotonin is observed when ODV is administered in combination with a 5-HT₁ₐ receptor antagonist.[10]

The antidepressant potential of O-Desmethylvenlafaxine has been demonstrated in various animal models. In a rat model of depression induced by myocardial infarction, daily administration of ODV (3 mg/kg) reduced immobility time in the forced swim test and improved cognitive performance in learning and memory tasks.[10]

Data Presentation: In Vivo Study Summary

Table 3: Summary of Key In Vivo Pharmacodynamic and Behavioral Studies

| Study Type | Species | Dose | Key Findings | Reference |

|---|---|---|---|---|

| Microdialysis | Rat | 30 mg/kg (oral) | Significantly increased extracellular norepinephrine in the hypothalamus; no effect on dopamine. | [11] |

| Forced Swim Test | Rat | 3 mg/kg/day | Reduced immobility time in a post-myocardial infarction model of depression. | [10] |

| Passive Avoidance | Rat | 3 mg/kg/day | Improved learning two weeks post-myocardial infarction. | [10] |

| Morris Water Maze | Rat | 3 mg/kg/day | Improved spatial memory 16 weeks post-myocardial infarction. |[10] |

Visualizations: Pathways and Workflows

Caption: Mechanism of action of (+)-O-Desmethylvenlafaxine at the synapse.

Caption: Experimental workflow for in vitro neurotransmitter reuptake assay.

References

- 1. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinPGx [clinpgx.org]

- 4. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innovationscns.com [innovationscns.com]

- 6. Venlafaxine - Wikipedia [en.wikipedia.org]

- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of venlafaxine and its O-desmethyl metabolite in human milk and their effects in breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. WO2000076955A1 - Enantiomers of o-desmethyl venlafaxine - Google Patents [patents.google.com]

- 13. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (+)-O-Desmethylvenlafaxine in the Treatment of Major Depressive Disorder: A Technical Guide

Abstract

O-Desmethylvenlafaxine (desvenlafaxine), the major active metabolite of venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2][3] As a chiral molecule, it exists as two enantiomers, R-(-)-O-desmethylvenlafaxine and S-(+)-O-desmethylvenlafaxine. While marketed as a racemate, understanding the distinct pharmacological properties of each enantiomer is crucial for a comprehensive grasp of its therapeutic action. This technical guide provides an in-depth analysis of O-desmethylvenlafaxine, with a focus on its mechanism of action, stereoselective pharmacokinetics, clinical efficacy derived from pivotal trials, and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a significant cause of disability worldwide, characterized by persistent low mood, anhedonia, and cognitive and vegetative symptoms. The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) contributes to the pathophysiology of MDD. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressants that address this by blocking the reuptake of both 5-HT and NE, thereby enhancing neurotransmission.[3]

O-Desmethylvenlafaxine (ODV), the principal active metabolite of the SNRI venlafaxine, is itself a potent SNRI.[4] It is formed via O-demethylation of venlafaxine, a process primarily catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[5] Unlike its parent compound, desvenlafaxine's metabolism is less dependent on the CYP2D6 pathway, leading to a more predictable pharmacokinetic profile across different patient populations.[2] Desvenlafaxine (B1082) was approved by the U.S. Food and Drug Administration (FDA) in 2008 as a monotherapy for MDD.[6] This document will explore the core scientific and clinical data related to its role in modern psychiatric pharmacotherapy.

Mechanism of Action

The therapeutic effects of O-desmethylvenlafaxine in MDD are primarily attributed to its potentiation of serotonergic and noradrenergic activity in the central nervous system.[2] This is achieved through high-affinity binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.

Transporter Binding and Selectivity

O-desmethylvenlafaxine demonstrates a higher binding affinity for SERT compared to NET. In vitro studies using human transporters have quantified these affinities. The data presented is for the racemic mixture, as specific Ki values for the individual (+)- and (-)-enantiomers are not consistently available in published literature. However, it is understood that the enantiomers possess different pharmacological profiles.[7] Racemic desvenlafaxine has a binding affinity for the human SERT (Ki = 40.2 nM) that is approximately 14-fold higher than its affinity for the human NET (Ki = 558.4 nM).[8][9] This dual-action mechanism is fundamental to its efficacy, potentially offering a broader spectrum of action than selective serotonin reuptake inhibitors (SSRIs). The compound shows weak affinity for the dopamine (B1211576) transporter and negligible affinity for muscarinic, cholinergic, H1-histaminergic, or alpha-1 adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[9]

Table 1: In Vitro Transporter Binding Affinity and Reuptake Inhibition of Racemic O-Desmethylvenlafaxine

| Target Transporter | Parameter | Value (nM) | Assay System |

| Human Serotonin Transporter (hSERT) | Kᵢ | 40.2 ± 1.6 | Competitive Radioligand Binding |

| Human Norepinephrine Transporter (hNET) | Kᵢ | 558.4 ± 121.6 | Competitive Radioligand Binding |

| Human Serotonin Transporter (hSERT) | IC₅₀ | 47.3 ± 19.4 | [³H]5-HT Uptake Inhibition |

| Human Norepinephrine Transporter (hNET) | IC₅₀ | 531.3 ± 113.0 | [³H]NE Uptake Inhibition |

| Data sourced from Deecher et al. (2006).[8][9] |

Signaling Pathway

The inhibition of SERT and NET by O-desmethylvenlafaxine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters results in increased activation of postsynaptic 5-HT and noradrenergic receptors, which is believed to mediate the downstream therapeutic effects on mood and emotional regulation.

Pharmacokinetics and Metabolism

O-desmethylvenlafaxine is the primary active metabolite of venlafaxine. The stereoselective metabolism of venlafaxine and the pharmacokinetic profile of desvenlafaxine itself are key to its clinical application.

Metabolism of Venlafaxine to O-Desmethylvenlafaxine

Venlafaxine is administered as a racemate of R-(-)- and S-(+)-venlafaxine. The primary metabolic pathway is O-demethylation to ODV, which is predominantly catalyzed by CYP2D6. This process is stereoselective; CYP2D6 shows a preference for the R-enantiomer of venlafaxine. Consequently, individuals who are CYP2D6 poor metabolizers (PMs) have higher plasma concentrations of venlafaxine (especially R-venlafaxine) and lower concentrations of ODV compared to extensive metabolizers (EMs). A minor metabolic pathway for venlafaxine is N-demethylation by CYP3A4 and CYP2C19. Because desvenlafaxine itself is a potent SNRI, the clinical efficacy is maintained in both CYP2D6 PMs and EMs, as the total active moiety concentration (venlafaxine + desvenlafaxine) remains relatively consistent.

Pharmacokinetics of O-Desmethylvenlafaxine

When administered directly, desvenlafaxine exhibits a predictable, linear pharmacokinetic profile. Its metabolism is simpler than that of venlafaxine, primarily involving conjugation with glucuronic acid (via UGT enzymes), with only minor oxidative metabolism by CYP3A4. This reduced reliance on the CYP450 system, particularly CYP2D6, minimizes the potential for pharmacokinetic drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Racemic O-Desmethylvenlafaxine (50 mg Dose)

| Parameter | Value | Description |

| Absolute Bioavailability | ~80% | Fraction of administered drug reaching systemic circulation. |

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~7.5 hours | Time to reach maximum concentration after oral administration. |

| Elimination Half-Life (t₁/₂) | ~11 hours | Time for plasma concentration to reduce by half. |

| Plasma Protein Binding | 30% (low) | Fraction of drug bound to plasma proteins. |

| Primary Metabolic Pathway | Glucuronidation (UGT) | Main route of metabolic clearance. |

| Renal Excretion (% of dose) | ~45% (unchanged) | Percentage of the drug excreted unchanged in the urine. |

| Data sourced from a systematic review by Perry et al. (2009).[10] |

Clinical Efficacy in Major Depressive Disorder

The efficacy of desvenlafaxine for the treatment of MDD has been established in multiple randomized, double-blind, placebo-controlled clinical trials. A recommended therapeutic dose of 50 mg/day has been identified, with studies showing no evidence of greater efficacy at higher doses (up to 400 mg/day), which are associated with a higher incidence of adverse events.[10]

Efficacy Data from Pooled Analyses

Pooled analyses of data from multiple short-term (8-week) studies provide robust evidence for the efficacy of desvenlafaxine. These analyses consistently show a statistically significant improvement in depressive symptoms for patients treated with desvenlafaxine compared to placebo, as measured by standard rating scales.

Table 3: Pooled Efficacy Data from 8-Week, Placebo-Controlled MDD Trials (50 mg/day Desvenlafaxine vs. Placebo)

| Efficacy Outcome | Desvenlafaxine 50 mg/day | Placebo | P-value |

| Change from Baseline in HAM-D₁₇ Total Score | |||

| Study Pool 1 (3 trials) | -11.5 | -9.6 | < 0.001 |

| Response Rate (≥50% reduction in HAM-D₁₇) | |||

| Study by Liebowitz et al. | 65% | 50% | 0.005 |

| Remission Rate (HAM-D₁₇ score ≤7) | |||

| Study by Liebowitz et al. | 37% | 29% | 0.100 |

| Change from Baseline in MADRS Total Score | |||

| Study Pool 1 (3 trials) | Significant Improvement | - | < 0.001 |

| HAM-D₁₇: 17-item Hamilton Rating Scale for Depression; MADRS: Montgomery-Åsberg Depression Rating Scale. Data sourced from Tourian et al. (2009) and a systematic review by Perry et al. (2009).[2][10] |

The data indicate that desvenlafaxine at 50 mg/day provides a significant reduction in the primary efficacy measure, the HAM-D₁₇ total score, compared to placebo.[2][10] While response rates were also significantly better, the difference in remission rates did not always reach statistical significance in individual trials at this dose.[10]

Experimental Protocols

The characterization of O-desmethylvenlafaxine's pharmacology and clinical utility relies on standardized, validated experimental methodologies.

Protocol: In Vitro Radioligand Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific transporter (e.g., hSERT or hNET).

Objective: To quantify the binding affinity of O-desmethylvenlafaxine for human serotonin and norepinephrine transporters.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human transporter (hSERT or hNET).

-

Radioligand: A high-affinity radiolabeled ligand specific to the transporter (e.g., [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET).

-

Test Compound: O-desmethylvenlafaxine.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).